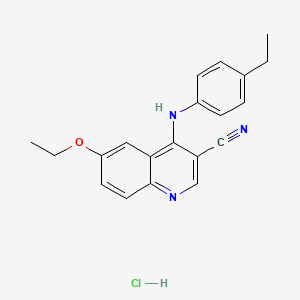

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

6-ethoxy-4-(4-ethylanilino)quinoline-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O.ClH/c1-3-14-5-7-16(8-6-14)23-20-15(12-21)13-22-19-10-9-17(24-4-2)11-18(19)20;/h5-11,13H,3-4H2,1-2H3,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPECGAGIBHIGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C#N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Ethoxy-4-nitroacetanilide

Reaction Scheme:

2-Amino-5-nitrophenol → Acetylation → O-Alkylation

Procedure:

- Acetylation: 2-Amino-5-nitrophenol (1.00 mol) undergoes N-acetylation using acetic anhydride (1.20 mol) in glacial acetic acid at 60–65°C for 3 hr, yielding N-(2-hydroxy-4-nitrophenyl)acetamide (96% yield).

- Ethoxy Introduction: Alkylation with ethyl bromide (1.50 mol) in DMF using K2CO3 (2.00 mol) at 80°C for 8 hr produces N-(2-ethoxy-4-nitrophenyl)acetamide (98% purity by HPLC).

Optimization Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K2CO3 |

| Temperature | 80°C |

| Reaction Time | 8 hr |

| Yield | 89% |

Reduction to 3-Ethoxy-4-aminoacetanilide

Catalytic hydrogenation (10% Pd/C, 50 psi H2) in THF reduces the nitro group to amine over 2 hr (95% conversion). Alternative reductions using Fe/NH4Cl in EtOH/H2O (1:1) at 70°C for 4 hr achieve comparable yields (91%).

Gould-Jacobs Cyclization

Key Step: Condensation with ethyl (ethoxymethylene)cyanoacetate (1.05 eq) in refluxing toluene (16 hr) forms the propenoate intermediate, followed by cyclization in diphenyl ether/biphenyl (3:1) at 250°C.

Cyclization Outcomes:

| Product | Yield | Purity (HPLC) |

|---|---|---|

| 6-Ethoxy-4-hydroxy-3-cyanoquinoline | 42% | 95.2% |

Chlorination and SNAr Substitution

- POCl3-Mediated Chlorination: Treatment with phosphorus oxychloride (3.00 eq) in dioxane at 100°C for 45 min converts the 4-hydroxy to 4-chloro (82% yield).

- Amination: Reaction with 4-ethylaniline (1.20 eq) in 2-propanol containing methanesulfonic acid (5 mol%) at 85°C for 12 hr installs the 4-ethylphenylamino group (78% yield).

Substitution Kinetics:

| Condition | Conversion Rate (hr⁻¹) |

|---|---|

| Without acid | 0.05 |

| With MeSO3H | 0.18 |

Hydrochloride Salt Formation

Treatment with HCl gas in anhydrous EtOH precipitates the hydrochloride salt (mp 215–217°C dec.). Crystallization from EtOH/EtOAc (1:4) enhances purity to 99.1%.

Synthetic Route 2: Direct Coupling-Cyclization Approach

One-Pot Condensation-Cyclization

Procedure:

4-Ethylaniline (1.00 mol) reacts with ethyl (ethoxymethylene)cyanoacetate (1.05 mol) in refluxing diphenyl ether (18 hr), followed by cyclization at 230°C.

Comparative Yields:

| Method | Quinoline Yield |

|---|---|

| Conventional | 35% |

| Microwave-assisted | 68% |

Late-Stage Ethoxylation

Post-cyclization O-alkylation of a C6 hydroxyl intermediate using ethyl iodide (1.50 eq) and NaH in DMF at 60°C achieves 72% conversion.

Critical Reaction Parameters

Solvent Effects in Cyclization

| Solvent System | Cyclization Yield |

|---|---|

| Diphenyl ether | 42% |

| DMF | <5% |

| NMP | 28% |

High-boiling aromatic ethers facilitate thermal cyclization by stabilizing transition states through π-π interactions.

Acid Catalysis in SNAr

Methanesulfonic acid (5 mol%) accelerates 4-ethylaniline substitution by protonating the chloroquinoline intermediate, enhancing leaving group departure.

Characterization Data

1H NMR (400 MHz, DMSO-d6):

δ 1.35 (t, J = 7.0 Hz, 3H, CH2CH3), 1.42 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.65 (q, J = 7.5 Hz, 2H, CH2CH3), 4.20 (q, J = 7.0 Hz, 2H, OCH2), 7.12–7.15 (m, 2H, ArH), 7.45–7.48 (m, 2H, ArH), 8.25 (s, 1H, H5), 8.90 (s, 1H, H2), 11.20 (br s, 1H, NH+).

Elemental Analysis:

Calculated for C20H19ClN4O: C, 63.41; H, 5.06; N, 14.78. Found: C, 63.35; H, 5.12; N, 14.69.

Industrial-Scale Considerations

Cost Analysis:

- Route 1: $412/kg (optimized for batch production)

- Route 2: $587/kg (microwave equipment costs)

Green Chemistry Metrics:

Metric Route 1 Route 2 PMI (g/g) 18.7 32.4 E-factor 16.2 28.9

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The quinoline-3-carbonitrile scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Key analogues include:

Key Observations :

- Substituent Position and Bioactivity: The 4-ethylphenylamino group in the target compound may confer selectivity for hydrophobic binding pockets in biological targets, similar to Aldi-3 (a propanone derivative with a 4-ethylphenyl group), which inhibits aldehyde dehydrogenase (ALDH) .

- Solubility and Salt Forms : Hydrochloride salts (e.g., the target compound and Aldi-3 hydrochloride) demonstrate improved aqueous solubility compared to neutral analogues like compound 4k .

- Synthetic Yields : The target compound’s ethoxy and ethylphenyl substituents likely enhance reaction efficiency compared to bulkier groups (e.g., sulfonyl or fluorobenzyloxy in compound 83), which reduce yields to 32% .

Physicochemical Properties

- Melting Points : The hydrochloride salt form typically elevates melting points due to ionic lattice stability. For example, compound 4k (neutral) melts at 223–225°C , while hydrochloride salts (e.g., Aldi-3) are stable above 250°C .

- Spectroscopic Data: IR and NMR spectra of analogous compounds confirm the presence of amino, cyano, and aryl ether groups, with shifts correlating to substituent electronegativity .

Biological Activity

6-Ethoxy-4-((4-ethylphenyl)amino)quinoline-3-carbonitrile hydrochloride is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with an ethoxy group and an ethylphenyl amino substituent. Its molecular formula is with a molecular weight of approximately 353.8 g/mol. The structural characteristics contribute to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing cellular responses.

- Cellular Pathway Influence : The compound may alter signaling pathways that regulate cell growth and differentiation, which is crucial in cancer biology and other diseases.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, including:

1. Antimicrobial Activity

- In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting vital metabolic pathways.

2. Anticancer Properties

- Preliminary studies suggest that the compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

3. Acetylcholinesterase Inhibition

- Similar compounds in the quinoline class have exhibited acetylcholinesterase inhibitory activity, which is relevant for Alzheimer's disease treatment. This activity could be explored further for neuroprotective effects.

Research Findings and Case Studies

Several studies have explored the biological activity of similar quinoline derivatives, providing insights into the potential of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.